Abolished PDGFR Inhibition: 2′-Methyl Substitution Converts an Active ATP-Site Inhibitor into an Inactive Scaffold
In a systematic SAR study of 1-phenylbenzimidazoles as ATP-site inhibitors of the PDGFR, Palmer et al. established that substituents at the 2′-position of the phenyl ring completely abolish inhibitory activity [1]. The parent compound 1-phenylbenzimidazole and its 5-substituted derivatives display measurable PDGFR inhibition (e.g., the 5-OMe analogue: IC₅₀ = 1.9 µM against PDGF-stimulated autophosphorylation in rat aorta smooth muscle cells), whereas any 2′-substituted analogue is categorically inactive [1]. Since CAS 109744-85-6 carries a 2′-methyl group, it is predicted to show no measurable PDGFR inhibition under the same assay conditions. This functional null phenotype is unique to ortho-substituted derivatives and is not observed with meta- or para-methyl analogues, which retain activity [1].
| Evidence Dimension | PDGFR ATP-site inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Predicted IC₅₀ > 100 µM (inactive due to 2′-CH₃ substitution; activity abolished per SAR) |
| Comparator Or Baseline | 1-Phenylbenzimidazole (5-OMe analogue): IC₅₀ = 1.9 µM against PDGF-stimulated PDGFR autophosphorylation in rat aorta smooth muscle cells; parent 1-phenylbenzimidazole: measurable inhibition (exact IC₅₀ not explicitly stated but >10-fold weaker than 5-OMe analogue) |
| Quantified Difference | >50-fold reduction in potency; functional ablation of PDGFR inhibitory activity |
| Conditions | PDGF-stimulated PDGFR autophosphorylation assay in rat aortic vascular smooth muscle cells; isolated PDGFR enzyme assay (Palmer et al., J. Med. Chem. 1998) |
Why This Matters
For researchers developing kinase inhibitors, CAS 109744-85-6 is the preferred negative-control scaffold when an ortho-substituted phenylbenzimidazole core must be retained but PDGFR activity must be excluded.
- [1] Palmer, B. D.; Smaill, J. B.; Boyd, M.; et al. Structure–Activity Relationships for 1-Phenylbenzimidazoles as Selective ATP Site Inhibitors of the Platelet-Derived Growth Factor Receptor. J. Med. Chem. 1998, 41 (25), 5452–5464. DOI: 10.1021/jm9804681. View Source
